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Compound of Interest

Compound Name: 3-Formylphenyl acetate

Cat. No.: B1360206

A comprehensive comparison of the spectral data for the ortho, meta, and para isomers of
formylphenyl acetate (2-formylphenyl acetate, 3-formylphenyl acetate, and 4-formylphenyl
acetate) is presented for researchers, scientists, and professionals in drug development. This
guide provides a detailed analysis of their *H NMR, 13C NMR, Infrared (IR), and Mass
Spectrometry (MS) data, facilitating their differentiation and characterization.

Structural and Spectral Overview

The isomers of formylphenyl acetate share the same molecular formula, CoHsOs, and
molecular weight, but differ in the substitution pattern of the formyl and acetoxy groups on the
phenyl ring.[1][2][3] This positional variation leads to distinct spectral characteristics that are
crucial for their unambiguous identification.

Comparative Spectral Data

The key spectral data for the three isomers are summarized in the tables below, offering a side-
by-side comparison for easy reference.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectral Data (CDCIs)
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Isomer Chemical Shift (d) in ppm

Data not readily available in searched
2-formylphenyl acetate
resources.

Data not readily available in searched
3-formylphenyl acetate
resources.

~9.9 (s, 1H, -CHO), ~7.9 (d, 2H, Ar-H), ~7.2 (d,

4-formylphenyl acetate
2H, Ar-H), ~2.3 (s, 3H, -COCH?s)

The H NMR spectrum is particularly informative for distinguishing between the isomers due to
the differing chemical environments of the aromatic protons. In the case of 4-formylphenyl
acetate, the para-substitution results in a characteristic pair of doublets for the aromatic
protons. The aldehydic proton appears as a distinct singlet in the downfield region.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectral Data

Isomer Chemical Shift (d) in ppm

Data not readily available in searched
2-formylphenyl acetate
resources.

Available data indicates key shifts but requires
3-formylphenyl acetate

specific values for a complete comparison.[2]

Data not readily available in searched
4-formylphenyl acetate
resources.

The 13C NMR spectra provide information on the number and electronic environment of the
carbon atoms. The chemical shifts of the carbonyl carbons (both ester and aldehyde) and the
aromatic carbons will vary depending on the isomer.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm™?)
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| C=0 Stretch C=0 Stretch C-O Stretch Aromatic C-H
somer

(Ester) (Aldehyde) (Ester) Stretch
2-formylphenyl

~1770 ~1700 ~1200 ~3050
acetate
3-formylphenyl

yipneny ~1765 ~1705 ~1210 ~3070

acetate
4-formylphenyl

~1760 ~1695 ~1190 ~3080

acetate

Note: The exact positions of the peaks can vary slightly depending on the sample preparation
and the spectrometer.

The IR spectra of all three isomers are characterized by two distinct carbonyl stretching bands
corresponding to the ester and aldehyde functional groups. The precise wavenumbers of these
absorptions, along with the fingerprint region, can be used for differentiation. The IR spectrum
for 4-formylphenyl acetate is available on the NIST WebBook.[3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron lonization)

Isomer Molecular lon (M+) Key Fragment lons (m/z)
2-formylphenyl acetate 164 122, 94, 65
3-formylphenyl acetate 164 122, 94, 65[4]
4-formylphenyl acetate 164 122, 93, 65

The electron ionization mass spectra of the three isomers all show a molecular ion peak at m/z
164, corresponding to the molecular weight of the compounds. The fragmentation patterns,
however, can exhibit subtle differences that may aid in their distinction. A key fragmentation
pathway involves the loss of the acetyl group (CHsCO), leading to a prominent peak at m/z 121
or 122. The mass spectrum for 3-formylphenyl acetate and 4-formylphenyl acetate can be
found on the NIST WebBook.[4][5]
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Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the formylphenyl acetate isomer in approximately
0.6-0.8 mL of deuterated chloroform (CDCIs) in a clean, dry 5 mm NMR tube.

 Instrumentation: Acquire *H and 13C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

e 1H NMR Acquisition:
o Number of scans: 16-32
o Relaxation delay: 1-2 seconds
o Pulse width: 30-45 degrees
o Spectral width: -2 to 12 ppm
e 13C NMR Acquisition:
o Number of scans: 1024-4096 (or more, depending on sample concentration)
o Relaxation delay: 2-5 seconds
o Pulse width: 30-45 degrees
o Spectral width: 0 to 220 ppm

» Data Processing: Process the raw data using appropriate NMR software. Apply Fourier
transformation, phase correction, and baseline correction. Reference the spectra to the
residual solvent peak (CDCls: & 7.26 for *H and & 77.16 for 13C).

Infrared (IR) Spectroscopy
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o Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR)
technique. Place a small amount of the solid sample directly onto the ATR crystal. For liquid
samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Scan range: 4000-400 cm™?

o Resolution: 4 cm™t

o Number of scans: 16-32

o Background Correction: Record a background spectrum of the empty ATR crystal or salt
plates and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the analyte (in a volatile organic solvent
like methanol or dichloromethane) into the mass spectrometer via a gas chromatograph
(GC-MS) for separation and introduction into the ion source.

e Instrumentation: Use a mass spectrometer equipped with an electron ionization (El) source.
e lonization:

o Electron energy: 70 eV

o lon source temperature: 200-250 °C
o Mass Analysis: Scan a mass range of approximately m/z 40-400.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in
structural elucidation.

Logical Workflow for Isomer Differentiation
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The following diagram illustrates a logical workflow for the differentiation of formylphenyl
acetate isomers using the discussed spectral techniques.

Workflow for Isomer Differentiation
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Caption: A logical workflow for the differentiation of formylphenyl acetate isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [A Comparative Analysis of Spectral Data for Isomers of
Formylphenyl Acetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360206#spectral-data-comparison-for-isomers-of-
formylphenyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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